Quinoline-4-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline-4-sulfonyl fluoride is a chemical compound belonging to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring. This compound is notable for its sulfonyl fluoride functional group attached at the fourth position of the quinoline ring. Quinoline derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline-4-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group to a pre-formed quinoline ring. One common method is the reaction of quinoline-4-sulfonyl chloride with a fluoride source, such as potassium fluoride, in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). This reaction is often carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: Quinoline-4-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to form tetrahydroquinolines.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and primary amines are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts, boronic acids, and appropriate bases.
Major Products:
Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Cross-Coupling: Biaryl quinoline derivatives.
Scientific Research Applications
Quinoline-4-sulfonyl fluoride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of quinoline-4-sulfonyl fluoride involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonyl fluoride group can form covalent bonds with the active site serine residues of enzymes, leading to irreversible inhibition.
Molecular Pathways: By inhibiting key enzymes, this compound can disrupt various biological pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Quinoline-4-sulfonyl fluoride can be compared with other quinoline derivatives and sulfonyl fluoride compounds:
Properties
IUPAC Name |
quinoline-4-sulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2S/c10-14(12,13)9-5-6-11-8-4-2-1-3-7(8)9/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVHDCOFBIOZJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.